molecular formula C16H12Cl3NO3 B11987066 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

Cat. No.: B11987066
M. Wt: 372.6 g/mol
InChI Key: KPOQCAWWMLODCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C16H12Cl3NO3 and a molecular weight of 372.638 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a formylphenoxy group attached to an ethylbenzamide backbone.

Preparation Methods

The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can also participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide can be compared with similar compounds such as:

These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.

Properties

Molecular Formula

C16H12Cl3NO3

Molecular Weight

372.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H12Cl3NO3/c17-16(18,19)15(20-14(22)12-4-2-1-3-5-12)23-13-8-6-11(10-21)7-9-13/h1-10,15H,(H,20,22)

InChI Key

KPOQCAWWMLODCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.